molecular formula C18H15N3O3S B2885260 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2034538-58-2

2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide

Cat. No.: B2885260
CAS No.: 2034538-58-2
M. Wt: 353.4
InChI Key: VNZBTCKYZQTPIT-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide is a synthetic small molecule with the CAS Registry Number 2034538-58-2 . It has a molecular formula of C 18 H 15 N 3 O 3 S and a molecular weight of 353.40 g/mol . Key computed properties include a topological polar surface area of 102 Ų and an XLogP3 value of 1.7, which can be useful for researchers in predicting the compound's absorption and permeability characteristics . The compound features a benzodioxole group, a structural motif found in various biologically active compounds and known to interact with diverse biological targets . This reagent is presented as a high-purity screening compound for use in biochemical and pharmacological research. It is intended for in vitro applications only by qualified laboratory professionals. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-17(8-12-1-2-15-16(7-12)24-11-23-15)21-9-14-18(20-5-4-19-14)13-3-6-25-10-13/h1-7,10H,8-9,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZBTCKYZQTPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and thiophene intermediates. These intermediates are then coupled with a pyrazine derivative under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The compound shares structural motifs with several pharmacologically active molecules:

Compound Key Structural Features Reported Bioactivity Reference
Target Compound Benzodioxole, pyrazine-thiophene, acetamide Limited direct data; inferred CNS modulation N/A
(E)-3-Benzo[1,3]dioxol-5-yl-N,N-diphenyl-2-propenamide (FEMA 4788) Benzodioxole, propenamide, diphenyl substituents Non-genotoxic flavoring agent
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide (FEMA 4809) Thiophene-methyl, pyrazole, acetamide Non-genotoxic flavoring agent
2-[4-(1,3-Benzodioxol-5-yl)Piperazino]-N-(3-Chloro-4-Fluorophenyl)Acetamide Benzodioxole, piperazine, halogenated aryl group Potential antipsychotic/dopamine modulation

Functional Group Analysis

  • Benzodioxole Moiety : Present in both the target compound and FEMA 4788, this group is associated with enhanced metabolic stability and CNS activity. However, FEMA 4788 lacks the pyrazine-thiophene system, which may reduce its specificity compared to the target compound .
  • Thiophene-Pyrazine Hybrid: The pyrazine-thiophene unit in the target compound is distinct from FEMA 4809’s pyrazole-thiophene system.
  • Acetamide Linker : Common to all compared compounds, the acetamide group facilitates interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding.

Bioactivity and Toxicity

  • Its pyrazine-thiophene system may enhance selectivity for neurological targets compared to simpler analogues.

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure comprising a benzodioxole moiety linked to a thiophene and pyrazine ring. This structural arrangement is believed to contribute to its biological activity.

Synthetic Pathways

The synthesis typically involves multi-step organic reactions, utilizing reagents such as:

  • Palladium or copper catalysts
  • Solvents : dichloromethane or tetrahydrofuran

The reactions are performed under controlled conditions to minimize side reactions, followed by purification techniques like chromatography.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related benzodioxole derivatives have shown efficacy against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL .

Anticancer Activity

Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For example, derivatives with similar structures have been tested against several cancer cell lines, showing IC50 values between 20 µM and 65 µM . The mechanism of action appears to involve the induction of apoptosis in cancer cells.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as:

  • Enzymes : Inhibition of key metabolic enzymes
  • Receptors : Modulation of receptor activity linked to cell signaling pathways

Study on Antidiabetic Effects

A recent study explored the antidiabetic potential of benzodioxole derivatives in a streptozotocin-induced diabetic mouse model. The findings indicated that certain derivatives significantly reduced blood glucose levels, suggesting potential therapeutic applications for diabetes management .

Cytotoxicity Assessment

In vitro cytotoxicity assays have been conducted on normal and cancer cell lines to evaluate the safety profile of the compound. Notably, certain derivatives exhibited negligible cytotoxic effects on normal cells (IC50 > 150 µM), indicating a favorable safety margin .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Activity
Compound ABenzodioxole derivative20Anticancer
Compound BThiophene derivative30Antimicrobial
Compound CPyrazine derivative40Antidiabetic

Q & A

Q. What are the key structural features of the compound that influence its biological activity?

The compound's core structure includes a benzodioxole moiety, a pyrazine ring, and a thiophen-3-yl group. These heterocyclic components contribute to its electronic properties, steric interactions, and binding affinity with biological targets. For example, the benzodioxole group enhances metabolic stability, while the pyrazine and thiophene rings enable π-π stacking and hydrogen bonding with enzymes or receptors. Structural characterization techniques like X-ray crystallography, NMR, and mass spectrometry are essential for verifying these features .

Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions:

  • Step 1: Coupling of benzodioxole derivatives with pyrazine precursors via nucleophilic substitution.
  • Step 2: Introduction of the thiophene group using Suzuki-Miyaura cross-coupling or thiol-ene reactions.
  • Step 3: Final acetylation or amidation to form the acetamide backbone. Optimization strategies include temperature control (e.g., 60–80°C for coupling reactions), solvent selection (DMF or THF for polar intermediates), and catalyst screening (e.g., Pd(PPh₃)₄ for cross-coupling). Continuous flow reactors may improve scalability .

Q. Which analytical techniques are recommended for confirming purity and structural integrity?

  • Purity: High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold).
  • Structural Confirmation: ¹H/¹³C NMR for functional group analysis, High-Resolution Mass Spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute configuration determination.
  • Impurity Profiling: LC-MS to identify byproducts from incomplete reactions or degradation .

Advanced Research Questions

Q. How can researchers design experiments to assess interactions with biological targets?

Use a combination of surface plasmon resonance (SPR) for real-time binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling. For enzyme targets, conduct inhibition assays (e.g., IC₅₀ determination) with fluorogenic substrates. Molecular docking simulations (AutoDock Vina) can predict binding modes, which should be validated by mutagenesis studies on key residues .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Data Triangulation: Cross-validate computational models (e.g., QSAR, molecular dynamics) with orthogonal experimental methods like SPR and ITC.
  • Solvent Effects: Re-evaluate calculations to account for solvation dynamics, which may alter binding affinities.
  • Conformational Sampling: Use enhanced sampling techniques (e.g., metadynamics) to explore off-target interactions not captured in static docking models .

Q. How can structural modifications enhance selectivity toward specific biological targets?

  • Bioisosteric Replacement: Substitute the thiophene ring with furan or pyrrole to modulate electronic properties.
  • Side-Chain Optimization: Introduce methyl or methoxy groups on the benzodioxole moiety to improve steric complementarity.
  • Scaffold Hopping: Replace the pyrazine ring with triazole or pyrimidine derivatives while retaining hydrogen-bonding capacity. Validate modifications using 3D pharmacophore modeling .

Q. What methodologies optimize in vitro/in vivo models for therapeutic potential and toxicity?

  • In Vitro: Use organoid models or 3D cell cultures to mimic physiological conditions. Pair cytotoxicity assays (MTT) with target-specific readouts (e.g., caspase-3 activation for apoptosis).
  • In Vivo: Employ pharmacokinetic studies (Cmax, AUC) in rodent models with dose escalation. Monitor off-target effects via histopathology and serum biomarkers (ALT, AST).
  • Toxicity Screening: Leverage zebrafish embryos for rapid developmental toxicity assessment .

Q. What are critical considerations for scaling up synthesis from lab to pilot scale?

  • Reactor Design: Transition from batch to continuous flow systems to enhance heat/mass transfer.
  • Purification: Replace column chromatography with recrystallization or centrifugal partition chromatography for cost efficiency.
  • Process Analytics: Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How can discrepancies in reported biological activities be addressed?

  • Standardization: Use reference compounds (e.g., positive controls) across studies to normalize assay conditions.
  • Batch Variability: Characterize compound purity and stability (e.g., hygroscopicity) for each experimental batch.
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to identify confounding variables like cell line heterogeneity or serum concentration .

Q. What computational approaches predict pharmacokinetic properties of derivatives?

  • ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition.
  • Metabolic Stability: Simulate phase I/II metabolism with Schrödinger’s Metabolism Module.
  • Toxicity Profiling: Apply ProTox-II for hepatotoxicity and cardiotoxicity risk assessment .

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